![molecular formula C16H13N3O2S B2991705 7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-57-5](/img/structure/B2991705.png)
7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimido[1,2-a][1,3,5]triazin-6-one . These types of compounds are a special class of heterocyclic compounds and have been used in the design of biologically important organic molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,4,7-trisubstituted pyrimido[1,2-a][1,3,5]triazin-6-ones have been synthesized by introducing substituents into positions 2 and 7 of the ring .Applications De Recherche Scientifique
Novel Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing a range of interesting heterocycles, including triazine derivatives, through interactions involving intermediate compounds such as 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine. These processes have led to the creation of compounds with potential as anti-tumor agents, indicating the broader applicability of such chemical frameworks in medicinal chemistry (Badrey & Gomha, 2012). Additionally, the exploration of the reactivity of cyclic ketones with 1,2,4-triazines has revealed general procedures for one-pot synthesis of hydrogenated derivatives of benzo[c][1,2,4]triazino[1,6-a][2]azecine and other polycyclic systems, demonstrating the versatility of these heterocyclic frameworks in synthesizing complex molecules with potential biological activity (Egorov et al., 2012).
Potential Antifungal and Antitumor Applications
The synthesis of pyrido[3,4-e]-1,2,4-triazines and related heterocycles has been pursued for their potential antifungal properties. These compounds have been tested against strains of Candida, Aspergillus, Mucor, and Trychophyton, showing inhibitory concentrations at promising levels. Such studies highlight the potential of these compounds in addressing fungal infections, with specific structural modifications enhancing their biological activity (Reich et al., 1989). Moreover, the synthesis of new 1,2,4-triazine derivatives has also shown significant interest due to their biological interest, including antibacterial and antifungal activities, indicating the broad spectrum of potential therapeutic applications of these compounds (El‐Brollosy, 2000).
Orientations Futures
Propriétés
IUPAC Name |
7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-7-8-14-17-15(18-16(21)19(14)9-11)22-10-13(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZKVAKDXCYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321317 |
Source


|
| Record name | 7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51088936 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896324-57-5 |
Source


|
| Record name | 7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B2991622.png)
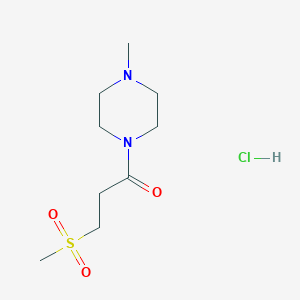

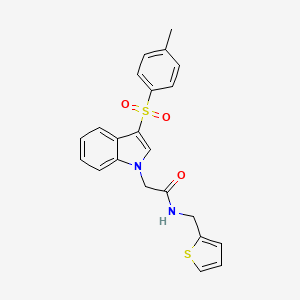
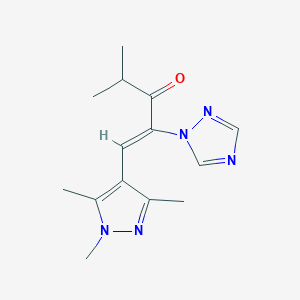
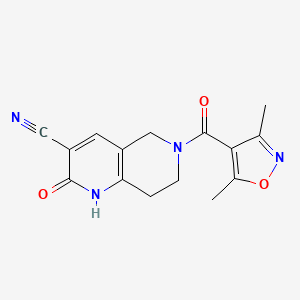
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991631.png)
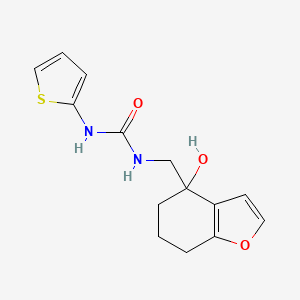

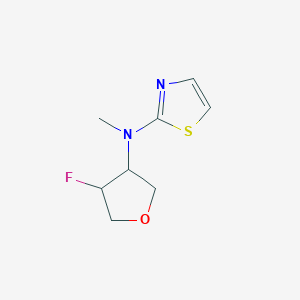
![2,4-Bis[(trifluoromethyl)sulfanyl]phenol](/img/structure/B2991640.png)



